![molecular formula C10H16O2 B6602116 6,9-dioxadispiro[2.1.4^{5}.3^{3}]dodecane CAS No. 211996-40-6](/img/structure/B6602116.png)
6,9-dioxadispiro[2.1.4^{5}.3^{3}]dodecane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6,9-Dioxadispiro[2.1.4^5.3^3]dodecane, also known as DD, is an organic compound with a unique ring structure consisting of two spiro rings connected by a single carbon atom. DD is a highly versatile compound that has found a range of applications in the scientific research community. It is widely used as a starting material for synthesizing a variety of compounds and as a model system for studying the mechanism of action of various biochemical and physiological processes.
Wissenschaftliche Forschungsanwendungen
6,9-dioxadispiro[2.1.4^{5}.3^{3}]dodecane has been used extensively in scientific research for the synthesis of a variety of compounds and as a model system for studying the mechanism of action of various biochemical and physiological processes. It has been used in the synthesis of a wide range of compounds, including drugs, dyes, and polymers. It has also been used as a model system for studying the mechanism of action of various enzymes and proteins, as well as for studying the structure and function of proteins and nucleic acids.
Wirkmechanismus
The mechanism of action of 6,9-dioxadispiro[2.1.4^{5}.3^{3}]dodecane is not yet fully understood. However, it is believed to interact with various proteins and enzymes in the body, resulting in the activation or inhibition of various biochemical and physiological processes. It is believed to interact with proteins and enzymes by binding to them and altering their structure and function.
Biochemical and Physiological Effects
The biochemical and physiological effects of 6,9-dioxadispiro[2.1.4^{5}.3^{3}]dodecane have not been fully studied. However, it has been shown to have some effects on the body, including the inhibition of certain enzymes and the stimulation of certain metabolic processes. In addition, it has been shown to have some effect on the immune system, including the stimulation of certain immune cells and the inhibition of certain inflammatory responses.
Vorteile Und Einschränkungen Für Laborexperimente
The use of 6,9-dioxadispiro[2.1.4^{5}.3^{3}]dodecane in lab experiments has several advantages. It is a highly versatile compound that can be used for the synthesis of a wide range of compounds. In addition, it is relatively inexpensive and easy to obtain. However, there are some limitations to its use in lab experiments. For example, it is not very soluble in water and is not very stable in the presence of light or heat.
Zukünftige Richtungen
The future directions for 6,9-dioxadispiro[2.1.4^{5}.3^{3}]dodecane are numerous. Further research is needed to understand the mechanism of action and biochemical and physiological effects of 6,9-dioxadispiro[2.1.4^{5}.3^{3}]dodecane. In addition, further research is needed to develop new methods for synthesizing 6,9-dioxadispiro[2.1.4^{5}.3^{3}]dodecane and to develop new applications for 6,9-dioxadispiro[2.1.4^{5}.3^{3}]dodecane. Finally, further research is needed to explore the potential therapeutic applications of 6,9-dioxadispiro[2.1.4^{5}.3^{3}]dodecane, including its potential use in the treatment of various diseases and disorders.
Synthesemethoden
6,9-dioxadispiro[2.1.4^{5}.3^{3}]dodecane can be synthesized using a variety of methods, including the reductive amination of 1,2-diketones, the Knoevenagel condensation of aldehydes and ketones, and the condensation of aldehydes and ketones with polyhydroxy compounds. The most common method for synthesizing 6,9-dioxadispiro[2.1.4^{5}.3^{3}]dodecane is the condensation of 2,2-diphenyl-1-phenyl-1-ethanol and benzaldehyde. This method involves the reaction of the two compounds in the presence of an acid catalyst, followed by the addition of a reducing agent such as sodium borohydride. The reaction is typically carried out in an aqueous solution at room temperature.
Eigenschaften
IUPAC Name |
6,9-dioxadispiro[2.1.45.33]dodecane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O2/c1-2-9(4-5-9)8-10(3-1)11-6-7-12-10/h1-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XANMKKMBRYZOIO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CC2)CC3(C1)OCCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6,9-Dioxadispiro[2.1.4^{5}.3^{3}]dodecane | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

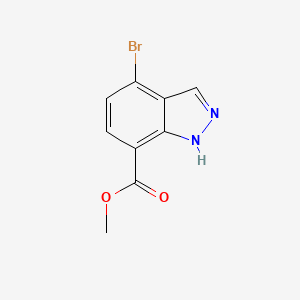
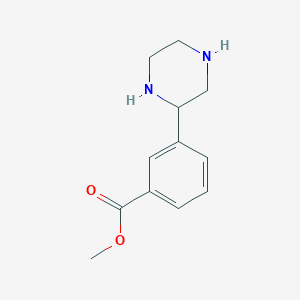

![1-[3-(4-nitrophenoxy)propyl]-1H-Imidazole](/img/structure/B6602075.png)
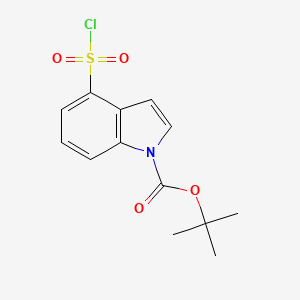
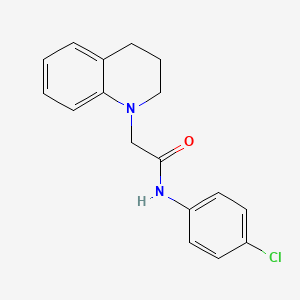
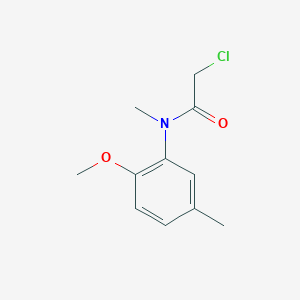
![11-benzyl-5-[ethyl(propyl)amino]-4-phenyl-8-thia-4,6,11-triazatricyclo[7.4.0.0,2,7]trideca-1(9),2(7),5-trien-3-one](/img/structure/B6602100.png)
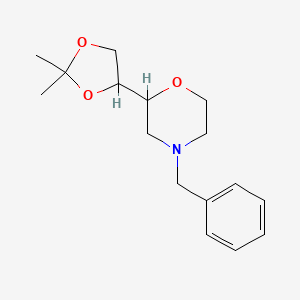

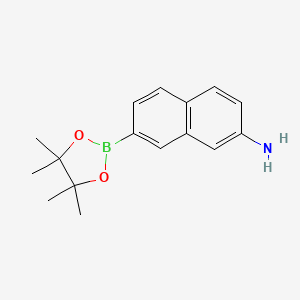

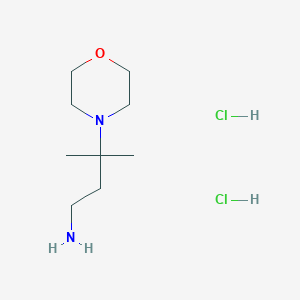
![Urea, N-(2,3-dihydro-3-benzofuranyl)-N'-[4-[(3-fluorophenyl)methyl]tetrahydro-2H-pyran-4-yl]-](/img/structure/B6602139.png)